4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide

Catalog No.
S6824451
CAS No.
1060176-75-1
M.F
C16H19NOS
M. Wt
273.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide

CAS Number

1060176-75-1

Product Name

4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide

IUPAC Name

4-tert-butyl-N-(thiophen-3-ylmethyl)benzamide

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C16H19NOS/c1-16(2,3)14-6-4-13(5-7-14)15(18)17-10-12-8-9-19-11-12/h4-9,11H,10H2,1-3H3,(H,17,18)

InChI Key

JTHMRHWPQNQEKM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2

4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide is an organic compound classified as a benzamide. It features a tert-butyl group attached to the benzene ring, along with a thiophen-3-ylmethyl substituent. This structure contributes to its unique chemical properties and potential biological activities. The compound's molecular formula is C15_{15}H17_{17}N1_{1}O1_{1}S1_{1}, and it has a molecular weight of approximately 263.37 g/mol. The combination of the benzamide core and the thiophene moiety allows for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The benzamide group can be reduced to yield the corresponding amine, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The thiophen-3-ylmethyl group may participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility for further synthetic modifications and potential applications in drug development.

The biological activity of 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The compound may modulate enzymatic activities through binding interactions facilitated by hydrogen bonding and π-π stacking with aromatic residues. Studies suggest that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory and anticancer properties, indicating that this compound may possess significant therapeutic potential.

The synthesis of 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide generally involves multiple steps:

  • Formation of the Benzamide Core: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride to generate the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
  • Introduction of the Thiophen-3-ylmethyl Group: Thiophen-3-ylmethanol is converted to thiophen-3-ylmethyl chloride using thionyl chloride. This intermediate is subsequently reacted with the benzamide core to yield the final product.

4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: The compound's unique electronic properties could be useful in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

These applications underscore the importance of this compound in both academic research and industrial settings.

Interaction studies involving 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide focus on understanding how it binds to specific enzymes or receptors. Such studies are crucial for elucidating its mechanism of action and potential therapeutic uses. Investigations may include:

  • Binding Affinity Assessments: Evaluating how strongly the compound interacts with target proteins.
  • Structural Biology Techniques: Utilizing methods such as X-ray crystallography or NMR spectroscopy to visualize binding interactions at the molecular level.

These studies can provide insights into optimizing the compound for enhanced biological activity.

Several compounds share structural similarities with 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide, including:

  • 4-(dimethylsulfamoyl)-N-[(thiophen-3-yl)methyl]benzamide
  • 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide
  • 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Comparison Highlights

Compound NameUnique FeaturesPotential Activities
4-tert-butyl-N-...Contains a thiophene moietyAnticancer properties
4-(dimethylsulfamoyl)-N-...Incorporates a sulfamoyl groupEnhanced solubility
4-tert-butyl-N-{...}(#)Features a triazolo-pyridazine coreDiverse pharmacological effects

What sets 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide apart from these similar compounds is its specific combination of groups that influence its steric and electronic properties, leading to unique reactivity patterns and biological activities.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

273.11873540 g/mol

Monoisotopic Mass

273.11873540 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types